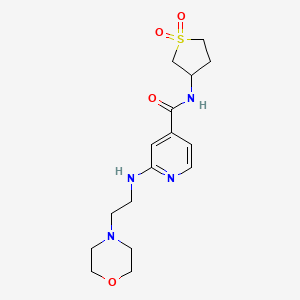![molecular formula C10H11N3OS B6636705 Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide (BTI) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BTI is a synthetic compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes such as topoisomerase II, DNA gyrase, and dihydrofolate reductase. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of various fungi and bacteria. In vivo studies have shown that this compound exhibits antitumor activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide in lab experiments include its ease of synthesis, high purity, and low cost. This compound is also stable under normal laboratory conditions. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken when handling this compound.
Zukünftige Richtungen
There are various future directions for the research on Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide. One of the future directions is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another future direction is the synthesis of this compound-based materials for various applications such as organic electronics, sensors, and catalysis. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. This compound can be synthesized using various methods, and its purity can be improved by recrystallization. This compound exhibits various biochemical and physiological effects and has potential applications in the development of drugs and materials. However, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide can be synthesized using various methods such as condensation reaction, cyclization reaction, and N-alkylation reaction. The most commonly used method for synthesizing this compound is the condensation reaction between benzoic acid and thiosemicarbazide in the presence of acetic anhydride. The resulting intermediate is then cyclized using phosphorus oxychloride to obtain this compound. The purity of this compound can be improved by recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide has potential applications in various scientific research fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and organic semiconductors. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6(2)11-10(14)7-3-4-9-8(5-7)12-13-15-9/h3-6H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMDDCITHYXZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)SN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)


![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)


![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)